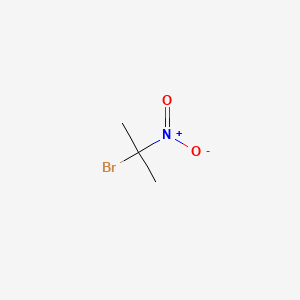
2-Bromo-2-nitropropane
Vue d'ensemble
Description
2-Bromo-2-nitropropane, also known as bronopol, is an organic compound with the chemical formula C3H6BrNO4. It is a white solid that is commonly used as an antimicrobial agent. The compound was first synthesized in 1897 and has since found applications in various industries due to its effective antimicrobial properties .
Mécanisme D'action
Target of Action
2-Bromo-2-nitropropane, also known as Bronopol, is an organic compound with wide-spectrum antimicrobial properties . It primarily targets various bacteria, including Pseudomonas aeruginosa . The compound’s inhibitory activity against these bacteria has been demonstrated in vitro .
Mode of Action
The mode of action of this compound involves two distinct reactions with thiols. Under aerobic conditions, this compound catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant . This interaction with its targets leads to the production of active oxygen species such as superoxide and peroxide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of intracellular thiols such as glutathione and cysteine . The by-products of this reaction, active oxygen species, are directly responsible for the bactericidal activity of the compound . These species also contribute to the reduced growth rate after the bacteriostatic period .
Pharmacokinetics
It is known that the compound is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds .
Result of Action
The molecular and cellular effects of this compound’s action include a period of biocide-induced bacteriostasis followed by growth at an inhibited rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, under conditions where it decomposes (such as in an alkaline solution and/or elevated temperatures), it can liberate nitrite and low levels of formaldehyde . These decomposition products can react with any contaminant secondary amines or amides in a formulation to produce significant levels of nitrosamines .
Analyse Biochimique
Biochemical Properties
2-Bromo-2-nitropropane plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules within microbial cells. The primary mode of action involves the inhibition of thiol-containing dehydrogenase enzymes that are membrane-bound. This inhibition leads to cell leakage and eventual collapse of the microbial cell . Additionally, this compound can interact with other cellular components, such as nucleic acids and proteins, leading to the disruption of essential cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In microbial cells, it disrupts cell function by inhibiting key enzymes involved in cellular metabolism. This inhibition affects cell signaling pathways, gene expression, and overall cellular metabolism. The compound’s antimicrobial activity results in the rapid death of microbial cells, making it an effective biocide . Its impact on mammalian cells is less pronounced, although it can cause allergic contact dermatitis in some individuals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to thiol groups in enzymes, leading to the inhibition of enzyme activity. This binding disrupts the normal function of enzymes involved in critical cellular processes, such as energy production and DNA replication . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further damaging cellular components . The compound’s ability to release formaldehyde also contributes to its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under acidic conditions but can degrade under alkaline conditions or elevated temperatures . Over time, this compound can break down into various by-products, some of which may have prolonged adverse effects . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity and potential carcinogenicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and potential carcinogenicity . In animal studies, repeated exposure to high doses of this compound has been associated with reduced weight gain and increased mortality . The compound’s toxicity is dose-dependent, with higher doses leading to more severe effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within microbial cells. It primarily interacts with enzymes involved in energy production and cellular respiration. The compound inhibits thiol-containing dehydrogenase enzymes, disrupting the normal metabolic flux and leading to the accumulation of toxic metabolites . Additionally, this compound can be metabolized into various by-products, including 2-nitropropane-1,3-diol, which can further affect cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with intracellular components. The compound’s distribution is influenced by its chemical properties, such as solubility and stability . In microbial cells, this compound can accumulate in specific cellular compartments, leading to localized effects . In mammalian cells, the compound’s distribution is more limited, but it can still cause localized irritation and allergic reactions .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound can target specific compartments or organelles within microbial cells, such as the cell membrane and cytoplasm . This targeting is facilitated by post-translational modifications and specific binding interactions with cellular components. In mammalian cells, this compound can localize to the skin and mucous membranes, where it can cause irritation and allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitropropane is typically synthesized through the bromination of di(hydroxymethyl)nitromethane. This precursor is derived from nitromethane via a nitroaldol reaction. The bromination process involves the use of bromine in an aqueous medium under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound has scaled up significantly since its initial synthesis. The process involves large-scale bromination reactions, often carried out in specialized reactors to handle the exothermic nature of the reaction. The compound is produced in quantities exceeding 5,000 tonnes annually, with major production facilities located in China .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different by-products, such as 2-bromo-2-nitroethanol and formaldehyde.
Reduction: Reduction reactions can convert this compound into less oxidized forms, such as 2-bromoethanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-2-nitroethanol, formaldehyde.
Reduction: 2-Bromoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-2-nitropropane has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Bromo-2-nitropropane-1,3-diol:
2-Bromoethanol: A simpler brominated compound with similar reactivity but fewer functional groups.
Nitromethane: A precursor in the synthesis of this compound, with different chemical properties.
Uniqueness: this compound is unique due to its combination of bromine and nitro functional groups, which confer both antimicrobial properties and reactivity in various chemical transformations. Its stability under normal conditions and effectiveness against a wide range of microorganisms make it a valuable compound in multiple applications .
Propriétés
IUPAC Name |
2-bromo-2-nitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADSZWXMXIWZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202876 | |
| Record name | 2-Bromo-2-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-97-2 | |
| Record name | 2-Bromo-2-nitropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-nitropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5447-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-nitropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


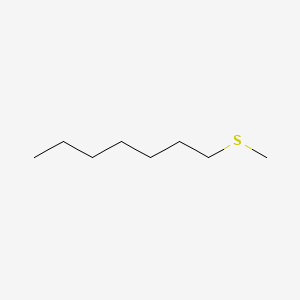
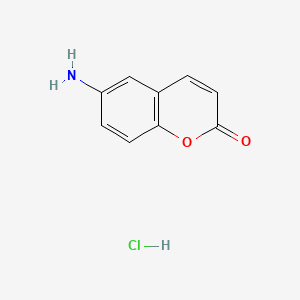
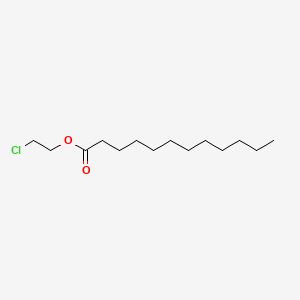
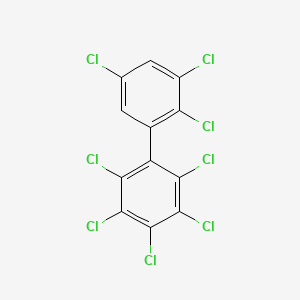
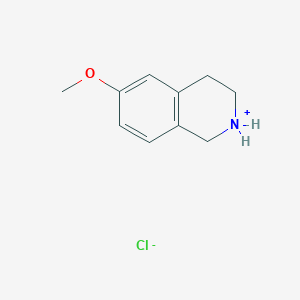
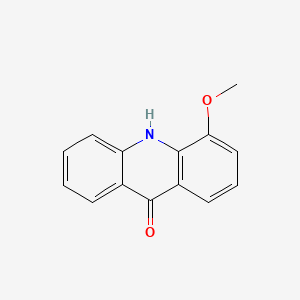
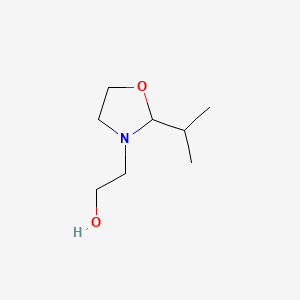
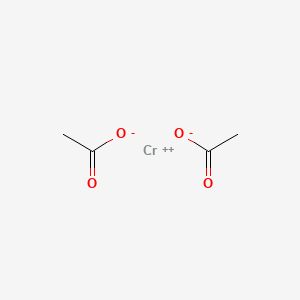
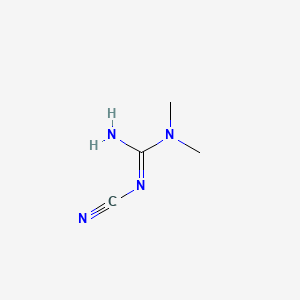
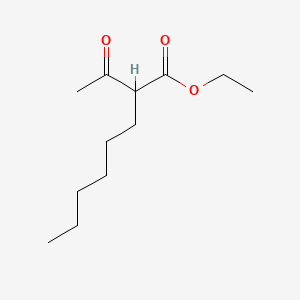
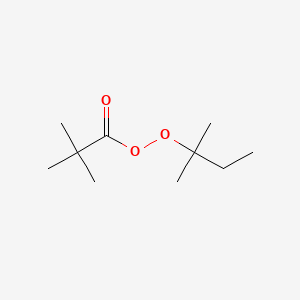
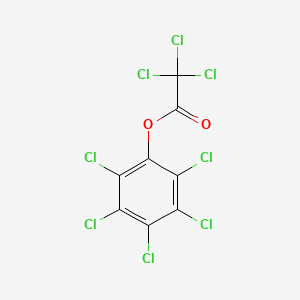
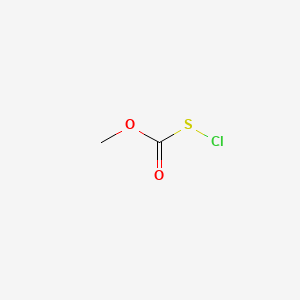
![[Glp5,(Me)Phe8,Sar9] Substance P (5-11)](/img/structure/B1585030.png)
